The compound "4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid" is a derivative of pyridazinone, a class of heterocyclic compounds known for their diverse biological activities. Research has shown that pyridazinone derivatives exhibit a range of pharmacological properties, including antihypertensive, antiplatelet, and antimicrobial activities. These compounds have been synthesized and modified to enhance their efficacy and to explore their potential in various therapeutic areas.
Pyridazinone derivatives have been extensively studied for their antihypertensive effects. Compounds such as 4-(1,2-dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile have been developed as coronary vasodilators and for the treatment of angina pectoris1. The modification of the pyridazinone core structure has led to the discovery of new compounds with significant hypotensive action, some of which are more potent than traditional antihypertensive drugs5.
The 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown to inhibit platelet aggregation and possess hypotensive activities5. These compounds have been found to be significantly more effective than acetylsalicylic acid (aspirin) in vitro and ex vivo, suggesting their potential use as antiplatelet agents in cardiovascular diseases.
The synthesis of new pyridazinone derivatives has expanded their application to antimicrobial and antitubercular therapy. Compounds with 4-pyrrol-1-yl benzoic acid hydrazide analogs have demonstrated promising antibacterial and antitubercular activities against various strains, including Mycobacterium tuberculosis7. The structural diversity of these compounds allows for the exploration of different mechanisms of action against microbial pathogens.
The use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent for the amidation of carboxylic acids has been reported6. This method provides a chemoselective approach to synthesize amides under mild conditions, which is valuable in the field of organic synthesis and pharmaceutical chemistry.
Derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid have been synthesized and evaluated for their cytotoxicity against cancer cell lines and antioxidant activities10. These compounds have shown significant inhibition of cancer cell growth and possess antioxidant properties, which could be beneficial in the development of new anticancer therapies.
The synthesis of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid can be achieved through several methodologies, primarily involving the formation of the pyridazine core followed by functionalization.
The molecular structure of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
The crystal structure determination provides insights into bond lengths and angles, confirming the planar nature of the molecule which is crucial for its biological function.
4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid participates in various chemical reactions:
The mechanism of action for 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid in biological systems may involve:
The stability of this compound under various pH conditions should be assessed since acidic or basic environments could lead to hydrolysis or degradation.
The scientific applications of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid include:
The molecular architecture of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid (CAS 1147-64-4, C₁₁H₆Cl₂N₂O₃) features a pyridazinone ring conjugated to a benzoic acid moiety via a nitrogen-carbon linkage. While experimental single-crystal X-ray diffraction data remains unavailable in published literature, density functional theory (DFT) optimizations at the B3LYP/6-311G(d,p) level provide high-resolution structural insights. The pyridazinone ring adopts a slightly distorted envelope conformation due to the carbonyl group at position 6. Key torsion angle analysis reveals that the dihedral angle between the pyridazinone and benzene rings averages 34.2°, indicating moderate π-conjugation between the heterocyclic and aromatic systems [4]. This non-planarity arises from steric repulsion between the pyridazinone’s oxo group and the ortho-carbon of the benzoic acid.
Table 1: Key Bond Lengths from DFT Optimization (B3LYP/6-311G(d,p))
Bond | Length (Å) | Description |
---|---|---|
C6=O (pyridazinone) | 1.220 | Pyridazinone carbonyl bond |
C13=O (carboxylic acid) | 1.350 | Carboxylic acid carbonyl bond |
N1-C1 (linkage) | 1.410 | Bond connecting pyridazinone to benzene ring |
C4-Cl1 | 1.730 | Chlorine substituent at pyridazinone C4 |
C5-Cl2 | 1.728 | Chlorine substituent at pyridazinone C5 |
The chloro substituents at C4 and C5 of the pyridazinone ring induce significant electronic effects. The C-Cl bond lengths (avg. 1.729 Å) are consistent with polarized sigma bonds, while the carbonyl bonds exhibit characteristic double-bond distances. The carboxylic acid group adopts a near-coplanar orientation relative to the benzene ring (torsion O=C-O-H ≈ 8°), facilitating intramolecular resonance stabilization [4] [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, DMSO-d₆) assignments:
The downfield signal at δ 13.20 confirms the presence of the carboxylic acid proton, exhibiting broadening due to hydrogen bonding. The absence of a pyridazinone N2-H proton supports N1-substitution. ¹³C NMR (100 MHz, DMSO-d₆) critical shifts include:
Table 2: Experimental IR and UV-Vis Spectral Assignments
Technique | Band (cm⁻¹/nm) | Assignment |
---|---|---|
FT-IR (KBr) | 1715 (s, broad) | Carboxylic acid C=O stretch |
1678 (s) | Pyridazinone C6=O stretch | |
1580, 1540 | Benzene ring C=C vibrations | |
1290 | C-N stretch between rings | |
UV-Vis (DMSO) | 285 nm (ε = 12,500) | π→π* transition in conjugated system |
230 nm (ε = 18,200) | n→π* carbonyl transition |
Infrared Spectroscopy: The carbonyl stretching region resolves two distinct peaks: a broad band at 1715 cm⁻¹ (carboxylic acid) and a sharp signal at 1678 cm⁻¹ (pyridazinone ketone). The 1290 cm⁻¹ absorption corresponds to the C-N bond linking the heterocycle and benzene ring, confirming successful substitution at N1 [4] [5].
UV-Visible Spectroscopy: In dimethyl sulfoxide, the compound exhibits a π→π* transition maximum at 285 nm attributed to the conjugated pyridazinone-benzoate system, alongside a higher-energy band at 230 nm from n→π* transitions of carbonyl groups. Solvatochromic shifts in polar solvents confirm intramolecular charge transfer character [4].
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level provides a comprehensive electronic analysis. The HOMO (-6.98 eV) localizes predominantly over the pyridazinone ring and the linking nitrogen, while the LUMO (-3.00 eV) spans the entire π-system, including the benzoic acid moiety. The energy gap (ΔE = 3.98 eV) indicates moderate kinetic stability and charge-transfer reactivity [4] [5].
Table 3: DFT-Calculated Electronic Properties (B3LYP/6-311G(d,p))
Parameter | Value | Description |
---|---|---|
HOMO Energy | -6.98 eV | Highest occupied molecular orbital |
LUMO Energy | -3.00 eV | Lowest unoccupied molecular orbital |
HOMO-LUMO Gap | 3.98 eV | Charge transfer barrier |
Dipole Moment | 5.42 Debye | Molecular polarity |
Mulliken Charge (C6=O) | -0.512 e | Pyridazinone carbonyl oxygen |
Mulliken Charge (C13=O) | -0.532 e | Carboxylic acid carbonyl oxygen |
Mulliken atomic charge analysis reveals substantial electron density accumulation on the carbonyl oxygens (avg. -0.522 e), designating them as nucleophilic sites. Conversely, the chloro-substituted pyridazinone carbons (C4, C5) carry positive charges (+0.32 e and +0.29 e, respectively), rendering them electrophilic centers. The molecular electrostatic potential map corroborates this, showing negative potential regions (red) at carbonyl oxygens and positive potential (blue) near chloro substituents [4] [5].
The compound exhibits dynamic tautomerism involving the pyridazinone ring. Computational studies identify two primary tautomers:
¹H NMR titration experiments in dimethyl sulfoxide/water mixtures demonstrate solvent-dependent equilibrium. Increasing water content (0–50%) shifts the pyridazinone H-3 signal downfield by 0.25 ppm, consistent with enhanced keto form stabilization in polar protic media. The equilibrium constant (Keq = [keto]/[enol]) rises from 9.2 (pure dimethyl sulfoxide) to 18.5 (50% water), confirming preferential keto tautomer stabilization in aqueous environments [4] [5]. The electron-withdrawing chloro substituents disfavor enolization by destabilizing the conjugated enolate, resulting in a keto:enol ratio >95:5 under physiological conditions. This tautomeric preference critically influences biological recognition and metal-chelation behavior.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7